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molecular formula C9H14ClN3 B8630291 2-(2-Dimethylaminoethylamino)-5-chloropyridine

2-(2-Dimethylaminoethylamino)-5-chloropyridine

Cat. No. B8630291
M. Wt: 199.68 g/mol
InChI Key: SASFPLRUXYONGH-UHFFFAOYSA-N
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Patent
US04203988

Procedure details

A solution of N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide (45.5 g, 0.19 mole) in 200 ml of 6 N-hydrochloric acid is stirred at reflux for 16 hours. The excess hydrochloric acid is removed by evaporation under reduced pressure. The oily residue is treated with excess 10 N sodium hydroxide and the product is extracted into ether. The ether extract is dried, filtered and evaporated under reduced pressure. The residual oil is purified by distillation, b.p. 106°-111° at 0.7 mm n25D 1.556. Weight obtained is 32.5 g.
Name
N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][N:5]([C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=1)C(=O)C.Cl>>[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][NH:5][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=1

Inputs

Step One
Name
N-(2-dimethylaminoethyl)-N-(5-chloro-2-pyridyl)acetamide
Quantity
45.5 g
Type
reactant
Smiles
CN(CCN(C(C)=O)C1=NC=C(C=C1)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The excess hydrochloric acid is removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The oily residue is treated with excess 10 N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
the product is extracted into ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
CUSTOM
Type
CUSTOM
Details
is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil is purified by distillation, b.p. 106°-111° at 0.7 mm n25D 1.556
CUSTOM
Type
CUSTOM
Details
Weight obtained

Outcomes

Product
Name
Type
Smiles
CN(CCNC1=NC=C(C=C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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